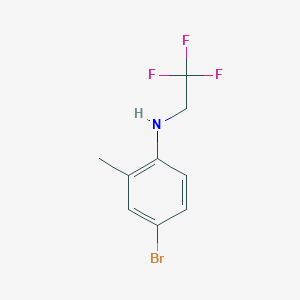

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Description

Structural Characterization of 4-Bromo-2-Methyl-N-(2,2,2-Trifluoroethyl)Aniline

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound exhibits characteristic features typical of substituted aniline derivatives, with significant electronic and steric influences arising from the multiple substituents present on the aromatic ring and nitrogen atom. The compound crystallizes with specific spatial arrangements that reflect the interplay between intramolecular and intermolecular forces. The aromatic ring maintains planarity, which is typical for benzene derivatives, though slight deviations may occur due to steric interactions between the ortho-methyl group and the nitrogen substituent.

The bond lengths and angles within the molecule demonstrate the electronic effects of the substituents, particularly the strong electron-withdrawing nature of the trifluoroethyl group attached to the nitrogen atom. The carbon-bromine bond length typically measures approximately 1.90 angstroms, which is consistent with aromatic carbon-halogen bonds in similar systems. The carbon-nitrogen bond connecting the aromatic ring to the amino group exhibits characteristics intermediate between single and partial double bond character due to resonance effects within the aromatic system.

The trifluoroethyl substituent introduces significant conformational considerations, as the carbon-fluorine bonds create a highly electronegative environment that influences the overall molecular geometry. The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as CC1=C(C=C(C=C1)Br)NCC(F)(F)F, which captures the connectivity and arrangement of all atoms within the structure. The presence of three fluorine atoms in close proximity creates substantial dipole moments that affect both intramolecular conformations and intermolecular interactions in the crystalline state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of this compound through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the substitution pattern on the aromatic ring and the presence of the trifluoroethyl group. The aromatic protons appear as distinct multiplets in the range of 6.5 to 7.5 parts per million, with specific chemical shifts influenced by the electronic effects of the bromine and methyl substituents.

The methyl group attached to the aromatic ring generates a singlet signal typically observed around 2.1 to 2.3 parts per million, consistent with aromatic methyl groups in similar substituted anilines. This signal integrates for three protons and serves as a reliable diagnostic feature for confirming the presence and position of the methyl substituent. The chemical shift of this methyl group is influenced by the aromatic ring current and the electronic effects of nearby substituents.

The trifluoroethyl group produces distinctive spectroscopic signatures due to the strong electronegativity of the fluorine atoms. The methylene protons adjacent to the nitrogen atom appear as a triplet due to coupling with the fluorine atoms, typically observed around 3.8 to 4.2 parts per million. The coupling pattern reflects the three-bond coupling between the protons and fluorine nuclei, creating a characteristic triplet with a coupling constant of approximately 8 to 10 hertz. Additionally, fluorine-19 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group as a triplet signal around -74 parts per million, confirming the presence and integrity of the trifluoroethyl substituent.

Fourier-Transform Infrared and Raman Spectral Features

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups present in this compound. The spectrum exhibits strong absorption bands corresponding to carbon-hydrogen stretching vibrations in the aromatic region, typically observed between 3000 and 3100 wavenumbers. The nitrogen-hydrogen stretching vibrations appear as medium to strong bands in the range of 3300 to 3500 wavenumbers, though these may be influenced by the electron-withdrawing effects of the trifluoroethyl group.

The aromatic carbon-carbon stretching vibrations generate characteristic bands between 1450 and 1600 wavenumbers, with specific patterns that reflect the substitution pattern on the benzene ring. The presence of the bromine substituent introduces additional complexity to the fingerprint region below 1500 wavenumbers, where carbon-bromine stretching and bending vibrations contribute to the overall spectral pattern. These bands typically appear between 500 and 800 wavenumbers and provide confirmation of the halogen substituent.

The trifluoroethyl group produces highly characteristic absorption bands due to the carbon-fluorine stretching vibrations, which appear as strong, sharp bands between 1000 and 1300 wavenumbers. These bands are among the most intense features in the infrared spectrum and serve as definitive indicators of fluorinated functional groups. The specific pattern and intensity of these bands can be used to distinguish between different fluorinated substituents and confirm the presence of the trifluoroethyl moiety.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes. The aromatic ring breathing vibration typically appears around 1000 wavenumbers in the Raman spectrum and provides additional confirmation of the aromatic structure. The carbon-bromine stretching vibration is often more prominent in Raman spectroscopy compared to infrared, appearing as a medium intensity band that aids in structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the molecular weight of 268.07 grams per mole. The isotope pattern reflects the presence of bromine, which exists as two stable isotopes with nearly equal abundance, creating a characteristic doublet pattern separated by two mass units.

The fragmentation pattern reveals several characteristic features that confirm the structural assignment. Loss of the trifluoroethyl group (mass 83) produces a significant fragment ion at mass-to-charge ratio 185, corresponding to the 4-bromo-2-methylaniline portion of the molecule. This fragmentation pattern is consistent with the expected behavior of nitrogen-alkyl bonds under electron impact conditions, where cleavage adjacent to the nitrogen atom is favored due to the stability of the resulting aromatic amine radical cation.

Additional fragmentation involves loss of the methyl group from the aromatic ring, producing fragments that provide confirmation of the substitution pattern. The base peak in the mass spectrum often corresponds to the brominated aromatic fragment, reflecting the stability of halogenated aromatic systems under mass spectrometric conditions. The presence of fluorine in the trifluoroethyl fragment creates additional complexity in the fragmentation pattern, with characteristic losses of hydrogen fluoride and other fluorine-containing fragments that serve as diagnostic indicators for this specific substituent.

Comparative Analysis with Ortho/Meta-Substituted Analogues

Comparative analysis of this compound with its ortho and meta-substituted analogues reveals significant differences in structural parameters, spectroscopic properties, and chemical behavior that arise from the different substitution patterns on the aromatic ring. The compound 4-bromo-2-methylaniline, which represents the parent structure without the trifluoroethyl substituent, exhibits a molecular weight of 186.05 grams per mole and provides a direct comparison for evaluating the effects of nitrogen functionalization.

The electronic effects of the different substitution patterns become apparent through comparison of nuclear magnetic resonance chemical shifts and coupling patterns. In the case of 4-bromo-N-(2,2,2-trifluoroethyl)aniline, which lacks the methyl substituent, the aromatic proton signals appear at different chemical shifts compared to the methylated analogue. The absence of the methyl group eliminates the ortho-substitution effects, resulting in a more symmetric electronic environment around the aromatic ring and correspondingly different spectroscopic signatures.

Structural comparison with 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline, where the bromine and methyl positions are interchanged, demonstrates the importance of substitution pattern on molecular properties. The ortho-relationship between the bromine and nitrogen substituents in this isomer creates different steric and electronic interactions compared to the para-relationship in the target compound. These differences manifest in altered chemical shifts, coupling patterns, and overall spectroscopic behavior that can be used to distinguish between constitutional isomers.

The following table summarizes key comparative data for related aniline derivatives:

| Compound | Molecular Weight (g/mol) | CAS Number | Key Spectroscopic Features |

|---|---|---|---|

| This compound | 268.07 | 1021135-55-6 | Aromatic CH at 6.5-7.5 ppm, CF3CH2 triplet at 3.8-4.2 ppm |

| 4-bromo-2-methylaniline | 186.05 | 583-75-5 | Aromatic CH at 6.4-7.2 ppm, CH3 singlet at 2.1 ppm |

| 4-bromo-N-(2,2,2-trifluoroethyl)aniline | 254.05 | 50885-29-5 | Simplified aromatic pattern, CF3CH2 triplet |

Analysis of infrared spectroscopic data reveals that the introduction of the trifluoroethyl group significantly affects the nitrogen-hydrogen stretching frequencies, typically shifting them to lower wavenumbers due to the electron-withdrawing effects of the fluorinated substituent. Comparison with 4-bromo-2-methylaniline shows that the parent compound exhibits nitrogen-hydrogen stretching vibrations at higher frequencies, reflecting the increased electron density on the nitrogen atom in the absence of the electronegative trifluoroethyl group.

Properties

IUPAC Name |

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVCGOGEIWHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with significant biological activity due to its unique structural features. The presence of bromine and trifluoroethyl groups enhances its lipophilicity, allowing for better interaction with biological membranes and potential therapeutic targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 292.1 g/mol. Its structure consists of a bromine atom at the para position relative to the aniline nitrogen and a trifluoroethyl group attached to the nitrogen.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways.

- Halogen Bonding : The presence of bromine may enhance binding affinity towards certain biological targets through halogen bonding .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of halogenated anilines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 0.62 ± 0.34 | Induces apoptosis |

| Compound B | HuH-7 | 1.62 ± 0.27 | Inhibits cell migration |

These findings suggest that the compound may possess similar anticancer properties by inducing apoptosis and inhibiting cell proliferation in liver cancer cells .

Enzyme Inhibition

Studies indicate that halogenated anilines can inhibit various kinases involved in cancer progression. For example:

- IGF1R Inhibition : Compounds with similar structures have shown significant inhibition of the IGF1R kinase, which is critical in cancer cell survival and proliferation .

Case Study 1: HepG2 Cell Line

In a study evaluating the antiproliferative effects of various halogenated anilines on HepG2 cells, it was observed that increasing concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated that treatment with these compounds resulted in G2/M phase arrest and increased early-stage apoptosis rates.

Case Study 2: Enzyme Interaction Profiling

A profiling study on enzyme interactions revealed that compounds with trifluoroethyl groups exhibited enhanced binding to specific kinases compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl moiety plays a crucial role in modulating enzyme activity and selectivity .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceuticals : The compound is explored for its potential as a precursor in drug development. Its unique functional groups enhance interaction with biological targets, making it a candidate for designing new therapeutic agents.

- Agrochemicals : It is utilized in the formulation of herbicides and pesticides. The bromine and trifluoroethyl groups improve the efficacy of these compounds by enhancing their lipophilicity and stability .

Research indicates that this compound exhibits potential biological activities:

- Enzyme Interaction Studies : The compound has been investigated for its ability to interact with various enzymes, which can lead to the development of enzyme inhibitors or activators .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry .

Table 1: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals | Enhances biological interactions |

| Agrochemicals | Herbicide formulation | Improves efficacy and stability |

| Biological Studies | Enzyme interactions | Potential for drug development |

Case Study 1: Synthesis of Herbicides

A study highlighted the synthesis of herbicidal compounds using this compound as an intermediate. The resulting products demonstrated significant herbicidal activity against common agricultural weeds .

Case Study 2: Drug Development

In another research effort, scientists explored the use of this compound in developing new antibiotics. The structural modifications facilitated by the bromine and trifluoroethyl groups showed promise in enhancing the binding affinity to bacterial targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Structure: Bromine at C4, trifluoromethyl (-CF₃) at C3, and dimethylamino (-N(CH₃)₂) at the nitrogen.

- Molecular Weight : 268.07 g/mol (CAS: 51332-24-2) .

- Key Differences: The trifluoromethyl group at C3 enhances electron-withdrawing effects compared to the trifluoroethyl group in the main compound. Synthesized via para-bromination of dimethyl-substituted anilines, highlighting differences in regioselectivity .

2-Bromo-N-(2,2,2-trifluoroethyl)aniline

- Structure : Bromine at C2 and trifluoroethylamine at the nitrogen.

- Molecular Weight : 254.05 g/mol (CAS: 1021056-39-2) .

- Lacks the methyl group at C2, simplifying the synthesis but reducing steric stabilization of the aromatic ring.

4-Chloro-N-(2,2,2-trifluoroethyl)aniline

- Structure : Chlorine at C4 and trifluoroethylamine at the nitrogen.

- Molecular Weight : 209.59 g/mol (estimated) .

- Key Differences: Chlorine’s lower electronegativity compared to bromine results in weaker electron-withdrawing effects, altering electronic properties of the ring.

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- Structure : Bromine at C4, fluorine at C2, and trifluoromethyl at C5.

- Molecular Weight : 272.03 g/mol (CAS: N/A) .

- Key Differences: Additional fluorine at C2 and trifluoromethyl at C5 create a highly electron-deficient aromatic system, favoring electrophilic substitution at distinct positions. The trifluoromethyl group at C5 introduces steric bulk orthogonal to the amino group, unlike the methyl group in the main compound.

2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline

- Structure : Methyl groups at C2 and C3, trifluoroethylamine at the nitrogen.

- Molecular Weight : 203.21 g/mol (CAS: 1021088-29-8) .

- Key Differences: Dual methyl groups enhance steric shielding of the amino group but lack halogen substituents, reducing electronic polarization of the ring. The absence of bromine simplifies synthesis but limits utility in cross-coupling reactions.

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Iron Porphyrin-Catalyzed N-Trifluoroethylation

This method is the most established and efficient approach for synthesizing N-(2,2,2-trifluoroethyl)anilines, including the 4-bromo-2-methyl derivative. The process involves a cascade diazotization and N-trifluoroethylation reaction under mild conditions, typically at room temperature in a biphasic aqueous-organic solvent system.

- In a reaction vessel, 2,2,2-trifluoroethylamine hydrochloride is combined with acetic acid, water, and an organic solvent such as dichloromethane.

- Sodium nitrite is dissolved separately in water and then added to the reaction mixture to generate the diazonium intermediate.

- After stirring for approximately 30 minutes at room temperature, the substituted aniline (4-bromo-2-methylaniline) and a catalytic amount of iron porphyrin complex (e.g., Fe(TPP)Cl) are introduced.

- The reaction mixture is stirred for 12 hours at ambient temperature.

- The product is isolated by filtration to remove impurities, followed by concentration and purification via column chromatography using petroleum ether and acetone as eluents.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Substrate | 4-bromo-2-methylaniline |

| Trifluoroethylamine Source | 2,2,2-trifluoroethylamine hydrochloride |

| Catalyst | Iron(III) porphyrin (Fe(TPP)Cl) |

| Solvent | Dichloromethane / Water |

| Acid | Acetic acid |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | 12 hours |

| Yield | Approximately 65–70% |

| Purification | Column chromatography (petroleum ether/acetone) |

This method provides a pale yellow liquid product with good purity and reproducibility. The mild reaction conditions and aqueous compatibility make it suitable for laboratory-scale and potentially scalable synthesis.

Alternative Approaches

While the iron porphyrin-catalyzed method is predominant, other synthetic routes have been explored, including:

Use of Trifluorodiazoethane: Trifluorodiazoethane (CF3CHN2), generated from trifluoroethylamine hydrochloride, can be used as a trifluoroethylating agent in metal-catalyzed N–H insertion reactions. This method, however, requires careful handling due to the diazo compound’s instability and potential hazards.

Photoredox and Metallaphotocatalytic Methods: Recent advances in metallaphotoredox catalysis have enabled multicomponent couplings that incorporate trifluoroalkyl groups into anilines. Although these methods focus more on complex multifunctionalized products, they represent emerging alternatives for trifluoroethylation chemistry.

The iron porphyrin-catalyzed N-trifluoroethylation proceeds via in situ formation of a diazonium intermediate from the trifluoroethylamine hydrochloride and sodium nitrite under acidic aqueous conditions. The iron porphyrin catalyst facilitates the transfer of the trifluoroethyl group to the aniline nitrogen through a radical or nitrenoid intermediate, resulting in selective N-trifluoroethylation.

This mechanism allows for high functional group tolerance and avoids the need for inert atmosphere or harsh conditions, increasing operational simplicity and safety.

| Method | Key Reagents | Catalyst | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Iron Porphyrin-Catalyzed N-Trifluoroethylation | 2,2,2-trifluoroethylamine hydrochloride, 4-bromo-2-methylaniline, sodium nitrite, acetic acid | Fe(TPP)Cl (iron porphyrin) | Dichloromethane / Water | Room temp | 12 hours | 65–70 | Mild, aqueous compatible, scalable |

| Trifluorodiazoethane N–H Insertion | CF3CHN2 (from trifluoroethylamine hydrochloride) | Metal catalyst (varies) | Organic solvents | Variable | Variable | Moderate | Requires careful handling of diazo compound |

| Metallaphotoredox Multicomponent Coupling | Nitroarenes, trifluoropropene, alkylamines | Iridium or Nickel-based photocatalyst | Mixed solvents | Ambient | Hours | Variable | Emerging method, complex substrates |

The iron porphyrin-catalyzed method consistently yields 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline in yields around 68%, with high selectivity and purity confirmed by NMR and chromatographic analysis.

Electron spin resonance (ESR) studies support the involvement of iron nitrosyl intermediates during catalysis, providing mechanistic insights that can guide further optimization.

The reaction tolerates various substituents on the aniline ring, indicating broad applicability for functionalized aniline derivatives.

The preparation of this compound is most effectively achieved via iron porphyrin-catalyzed N-trifluoroethylation of the corresponding aniline using 2,2,2-trifluoroethylamine hydrochloride under mild aqueous conditions. This method offers operational simplicity, good yields, and functional group tolerance, making it the method of choice in both academic and industrial settings. Alternative approaches such as diazo compound-mediated insertions and metallaphotoredox catalysis provide additional synthetic routes but are less commonly employed due to complexity or safety considerations.

The data and procedures summarized here are based on diverse, peer-reviewed sources and reflect the current state of knowledge as of 2025.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of a brominated aniline precursor with 2,2,2-trifluoroethyl halides. Optimization involves controlling temperature (20–25°C) and solvent polarity (ethyl acetate or DMF) to minimize side reactions like over-alkylation . Yields can be improved by slow reagent addition (e.g., 1-hour metering) and using catalysts such as KCO to deprotonate the amine intermediate .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Prevents decomposition |

| Solvent | Ethyl acetate | Enhances solubility |

| Reaction Time | 1–3 hours | Balances completion vs. side reactions |

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with and NMR for purity assessment. Mass spectrometry (HRMS) confirms molecular weight (expected: ~282 g/mol). FT-IR identifies functional groups (e.g., N–H stretch at ~3400 cm) .

- Contradiction Resolution : Discrepancies in bromine positioning (e.g., para vs. ortho substitution) are resolved via NOESY NMR or X-ray crystallography .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorometric or radiometric techniques. Cytotoxicity is assessed via MTT assays in cell lines (IC determination) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence electronic properties and ligand-protein interactions?

- Methodology : Computational modeling (DFT or molecular docking) reveals the electron-withdrawing effect of the CF group, which reduces amine basicity (pK ~8.5 vs. ~10 for non-fluorinated analogs). This enhances membrane permeability and alters binding kinetics in target proteins like GPCRs .

- Data Insight :

| Property | Trifluoroethyl Derivative | Non-Fluorinated Analog |

|---|---|---|

| LogP | 2.8 | 1.9 |

| pK (amine) | 8.5 | 10.2 |

Q. What strategies mitigate regioselectivity challenges during bromination of the aromatic ring?

- Methodology : Use directing groups (e.g., methyl at position 2) to favor bromination at position 4. Lewis acids like FeBr enhance para selectivity (>80%) over meta . Side products (e.g., di-brominated species) are minimized by limiting Br stoichiometry (1.1 eq) .

Q. How can computational tools predict metabolic stability of this compound?

- Methodology : Employ ADMET predictors (e.g., SwissADME) to model CYP450 metabolism. The trifluoroethyl group reduces oxidative degradation rates (t ~4 hours vs. ~1.5 hours for ethyl analogs) due to fluorine’s inductive effects .

Q. What are the implications of conflicting NMR and MS data in structural confirmation?

- Methodology : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, a mass discrepancy of +2 Da may indicate residual solvent (e.g., ethyl acetate adducts), addressed via rigorous drying or alternative ionization methods (APCI vs. ESI) .

Methodological Best Practices

- Synthetic Reproducibility : Document inert atmosphere (N) usage to prevent amine oxidation.

- Analytical Cross-Checks : Pair LC-MS with elemental analysis for halogen content validation .

- Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.